N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide
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Overview
Description
N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide is a complex organic compound that features a benzodiazole core, a piperazine ring, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzodiazole intermediate.
Acetamide Group Addition: The final step involves the acylation of the amine group on the benzodiazole with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the benzodiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and piperazine derivatives.
Scientific Research Applications
N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting specific tyrosine kinases involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor modulation.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development[][3].
Mechanism of Action
The mechanism of action of N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival.
Pathways Involved: By inhibiting these kinases, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Properties
IUPAC Name |
N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12(22)17-13-4-5-15-14(10-13)18-16(20(15)3)11-21-8-6-19(2)7-9-21/h4-5,10H,6-9,11H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVHPIZSZANCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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